molecular formula C32H33ClN2O B1148103 MitoHunt Red CM-H2Xros CAS No. 167095-08-1

MitoHunt Red CM-H2Xros

Cat. No.: B1148103
CAS No.: 167095-08-1
M. Wt: 497.08
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

MitoHunt Red CM-H2Xros is a cell-permeant, red fluorescent dye used primarily for labeling mitochondria in live cells. It is a derivative of dihydro-X-rosamine and contains a chloromethyl functional group that reacts weakly with thiols. This compound is non-fluorescent until it is oxidized within the cell, where it then emits red fluorescence with excitation and emission wavelengths of 579 nm and 599 nm, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

MitoHunt Red CM-H2Xros is synthesized from dihydro-X-rosamine through a series of chemical reactions that introduce the chloromethyl functional group. The synthesis involves the reaction of dihydro-X-rosamine with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is typically provided in a lyophilized form to maintain its stability during storage and transportation .

Mechanism of Action

MitoHunt Red CM-H2Xros exerts its effects through its selective accumulation in active mitochondria. Upon entering the cell, the compound passively diffuses across the plasma membrane and is transported into the mitochondria. Within the mitochondria, it is oxidized by ROS, converting it into its fluorescent form. The chloromethyl functional group reacts weakly with thiols, helping to retain the dye within the mitochondria even after cell fixation .

Properties

IUPAC Name

16-[4-(chloromethyl)phenyl]-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33ClN2O/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32/h9-12,17-18,28H,1-8,13-16,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLJXMSSJGTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C3C6=CC=C(C=C6)CCl)C=C7CCCN8C7=C5CCC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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